molecular formula C21H24N2O4 B11129035 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11129035
M. Wt: 368.4 g/mol
InChI Key: FWRCJOQGMJDBNM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups and an indole core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to introduce the indole and carboxamide functionalities. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze ROS production. This activity helps in reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide stands out due to its unique combination of methoxy groups and indole core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-23-13-17(16-12-15(25-2)6-7-18(16)23)21(24)22-10-9-14-5-8-19(26-3)20(11-14)27-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,24)

InChI Key

FWRCJOQGMJDBNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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